molecular formula C22H23NO B13138169 Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl- CAS No. 288627-02-1

Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl-

Cat. No.: B13138169
CAS No.: 288627-02-1
M. Wt: 317.4 g/mol
InChI Key: PVWPFHVIIOPASS-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-N,N-diphenylaniline is an organic compound that features a tert-butoxy group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-N,N-diphenylaniline typically involves the reaction of aniline derivatives with tert-butyl alcohol in the presence of a strong acid or base. One common method includes the use of tert-butyl chloride and aniline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a tert-butyl cation, which then reacts with the aniline derivative to form the desired product .

Industrial Production Methods

Industrial production of 4-(tert-butoxy)-N,N-diphenylaniline may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize microreactor systems that allow for precise control over reaction conditions, leading to more sustainable and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tert-butoxy)-N,N-diphenylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Investigated for its potential use in drug development and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-N,N-diphenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.

    Potassium tert-butoxide: Similar to sodium tert-butoxide but with different solubility and reactivity properties.

    Hexa(tert-butoxy)ditungsten(III): A coordination complex used in organometallic chemistry.

Uniqueness

4-(Tert-butoxy)-N,N-diphenylaniline is unique due to its specific combination of a tert-butoxy group with an aniline derivative, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications, distinguishing it from other tert-butoxy compounds .

Properties

CAS No.

288627-02-1

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-N,N-diphenylaniline

InChI

InChI=1S/C22H23NO/c1-22(2,3)24-21-16-14-20(15-17-21)23(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17H,1-3H3

InChI Key

PVWPFHVIIOPASS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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